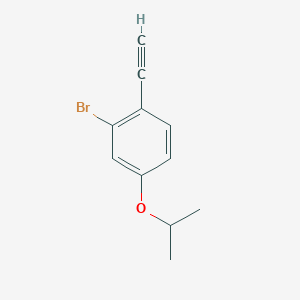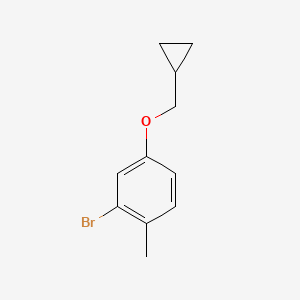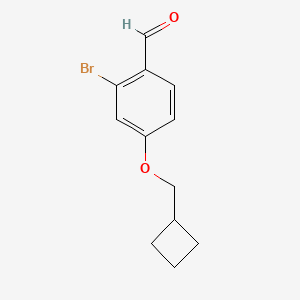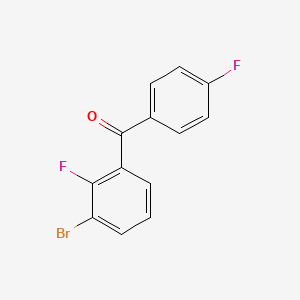
tert-Butyl 3-(((6-chloropyridin-3-yl)oxy)methyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(((6-chloropyridin-3-yl)oxy)methyl)azetidine-1-carboxylate is a synthetic organic compound that features a tert-butyl ester group, a chloropyridine moiety, and an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(((6-chloropyridin-3-yl)oxy)methyl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chloropyridine Intermediate: The chloropyridine moiety can be synthesized through chlorination of pyridine derivatives using reagents such as thionyl chloride or phosphorus pentachloride.
Azetidine Ring Formation: The azetidine ring can be constructed via cyclization reactions involving appropriate amine and halide precursors under basic conditions.
Esterification: The final step involves the esterification of the azetidine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-(((6-chloropyridin-3-yl)oxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and the pyridine moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be obtained.
Hydrolysis Products: The major product of hydrolysis is the corresponding carboxylic acid.
Oxidation and Reduction Products: These reactions can yield a range of oxidized or reduced derivatives, depending on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-(((6-chloropyridin-3-yl)oxy)methyl)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Chemical Biology: The compound can serve as a probe or ligand in studies involving biological systems, helping to elucidate molecular interactions and pathways.
Catalysis: It can be employed as a ligand or catalyst in various organic transformations, enhancing reaction efficiency and selectivity.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(((6-chloropyridin-3-yl)oxy)methyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The azetidine ring and chloropyridine moiety can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate: This compound features a similar pyridine moiety but with a different substituent, highlighting the versatility of the pyridine scaffold in chemical synthesis.
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Another compound with a tert-butyl ester group and a pyridine ring, demonstrating the diverse reactivity and applications of such structures.
Uniqueness
tert-Butyl 3-(((6-chloropyridin-3-yl)oxy)methyl)azetidine-1-carboxylate is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the azetidine ring, chloropyridine moiety, and tert-butyl ester group allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields.
Eigenschaften
IUPAC Name |
tert-butyl 3-[(6-chloropyridin-3-yl)oxymethyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-14(2,3)20-13(18)17-7-10(8-17)9-19-11-4-5-12(15)16-6-11/h4-6,10H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHRUBFIDDFPGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














